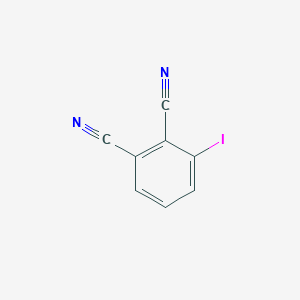

3-Iodophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYJWYMJALNCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-81-1 | |

| Record name | 3-iodobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodophthalonitrile

Classical and Established Synthetic Routes to 3-Iodophthalonitrile

Classical methods for introducing iodine onto aromatic rings often rely on electrophilic aromatic substitution or Sandmeyer-type reactions. Direct electrophilic iodination of unsubstituted phthalonitrile (B49051) is generally not favored due to the strong electron-withdrawing nature of the nitrile groups, which deactivates the aromatic ring towards electrophiles and can lead to hydrolysis of the nitrile groups under acidic conditions researchgate.netcdnsciencepub.com.

A common approach for synthesizing halogenated aromatic compounds involves the diazotization of an appropriately substituted aniline (B41778) followed by treatment with potassium iodide. While specific details for the direct synthesis of this compound via this route are not extensively detailed in the provided literature, the synthesis of its isomer, 4-iodophthalonitrile (B1587499), is well-documented. This typically involves the diazotization of 4-aminophthalonitrile (B1265799) using sodium nitrite (B80452) in acidic conditions, followed by reaction with potassium iodide rsc.orgprepchem.com. If 3-aminophthalonitrile (B1596002) were readily available, a similar Sandmeyer-type reaction could theoretically be employed for the synthesis of this compound.

Electrophilic substitution on activated phthalonitrile derivatives, such as those bearing activating substituents like hydroxyl groups, can be more feasible. For instance, iodination of 4-hydroxyphthalonitrile (B1587730) has been reported to yield iodinated products, though not specifically this compound researchgate.netcdnsciencepub.comcdnsciencepub.com.

Advanced and Efficient Synthetic Strategies for this compound

More contemporary synthetic strategies focus on achieving regioselectivity and efficiency, often employing transition-metal catalysis or directed C-H activation.

Regioselective iodination aims to precisely place the iodine atom at a specific position on the aromatic ring. While direct regioselective iodination of phthalonitrile at the 3-position is not widely reported, advancements in C-H activation offer potential avenues. Palladium-catalyzed C-H functionalization, for example, has shown promise in regioselectively halogenating aromatic systems, with the cyano group potentially acting as a directing group in some instances acs.org. Such methods could, in principle, be adapted for the regioselective iodination of phthalonitrile scaffolds.

Transition-metal catalysis plays a significant role in modern organic synthesis, enabling transformations that are difficult to achieve through classical methods. Palladium catalysts, in particular, are widely used for C-C and C-heteroatom bond formation, including cross-coupling reactions involving aryl halides. While many reported studies utilize this compound as a precursor in palladium-catalyzed coupling reactions (e.g., Suzuki coupling with boronic acids rsc.org), the direct synthesis of this compound via transition-metal-catalyzed C-H iodination is an area of ongoing development. Such methodologies typically involve directing groups and specific metal catalysts to achieve high regioselectivity acs.orgfrontiersin.org.

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances anton-paar.com. In the context of synthesizing this compound, green chemistry approaches could involve:

Catalysis: Utilizing efficient catalysts (e.g., transition metals) to reduce reaction times, lower temperatures, and improve atom economy frontiersin.orgbeilstein-journals.orgmdpi.com.

Safer Solvents: Employing environmentally benign solvents, such as glycerol (B35011) or anisole (B1667542) mixtures, or solvent-free conditions where possible anton-paar.commdpi.com.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption anton-paar.com.

Waste Prevention: Designing synthetic routes that minimize by-products and maximize atom economy anton-paar.com.

While specific green synthesis protocols for this compound are not explicitly detailed, these principles guide the development of more sustainable chemical processes applicable to its preparation.

Methodological Aspects of Purification and Isolation of this compound

Following synthesis, the isolation and purification of this compound are critical to obtain a pure product for subsequent reactions. Common purification techniques employed for phthalonitrile derivatives include:

Column Chromatography: Flash column chromatography on silica (B1680970) gel is frequently used, often employing solvents like dichloromethane (B109758) or mixtures of dichloromethane and hexane (B92381) rsc.orgrsc.org.

Recrystallization: Purifying the crude product by recrystallization from suitable solvent systems, such as ethanol-water or dichloromethane:n-hexane, can yield crystalline material of higher purity rsc.orgprepchem.com.

Washing: Washing the crude product with specific solutions, like sodium thiosulfate (B1220275) to remove residual iodine, or sodium bisulfite and bicarbonate solutions, can help remove impurities rsc.orgprepchem.comrsc.org.

Filtration: Suction filtration is used to collect solid products, often followed by washing rsc.orgprepchem.comrsc.org.

Methodologies for Structural Elucidation of this compound Derivatives

The structural confirmation of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms in the molecule. Characteristic signals for aromatic protons in phthalonitrile derivatives can be observed, with their chemical shifts and splitting patterns indicative of their positions relative to the nitrile and iodine substituents rsc.orgrsc.orgnih.govhmdb.canih.govscielo.org.za. For this compound, ¹H NMR signals are expected for the three aromatic protons, with specific chemical shifts and coupling constants providing structural insights rsc.org.

¹³C NMR: Identifies the different carbon environments within the molecule, including the nitrile carbons and the aromatic carbons, with their chemical shifts influenced by substituents rsc.orgnih.govchemguide.co.ukijmrhs.com.

Mass Spectrometry (MS): Techniques such as High-Resolution Atmospheric Pressure Chemical Ionization Time-of-Flight Mass Spectrometry (HR-APCI-TOF-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) determine the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula rsc.orgnih.govnih.govresearchgate.netgoogle.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, notably the characteristic strong absorption band of the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2260 cm⁻¹ rsc.orgnih.govnih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the precise structure and understanding intermolecular interactions in crystalline derivatives rsc.orgrsc.orgworldscientific.comiucr.orgmdpi.com.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be compared to the theoretical values calculated from the proposed molecular formula rsc.orggoogle.com.

Data Tables

Table 1: Reported Yields and Melting Points for Iodophthalonitrile Synthesis

| Compound | Reported Yield (%) | Melting Point (°C) | Reference |

| 4-Iodophthalonitrile | 65 | - | rsc.org |

| 4-Iodophthalonitrile | 72 | 141-142 | prepchem.com |

| Tri-tert-butyl-iodophthalocyaninatozinc(II) | 26 | - | mdpi.com |

Note: Direct synthesis data for this compound is limited in the provided snippets. The table includes data for the isomer and a derivative to illustrate typical reporting.

Table 2: Characteristic ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| ArH-5 | 7.41 | t | ³J = 8.3 | rsc.org |

| ArH-4 | 7.80 | dd | ⁴J = 1.2, ³J = 8.3 | rsc.org |

| ArH-6 | 8.18 | dd | ⁴J = 1.2, ³J = 8.3 | rsc.org |

Note: This data is reported for this compound.

Table 3: Common Spectroscopic Techniques for Structural Elucidation of Phthalonitrile Derivatives

| Technique | Information Provided | Relevant for this compound | References |

| ¹H NMR Spectroscopy | Proton environments, connectivity, integration, chemical shifts | Yes | rsc.orgrsc.orgnih.govnih.gov |

| ¹³C NMR Spectroscopy | Carbon environments, chemical shifts, nitrile carbon identification | Yes | rsc.orgnih.govchemguide.co.ukijmrhs.com |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns | Yes | rsc.orgnih.govresearchgate.netgoogle.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N stretching) | Yes | rsc.orgnih.govnih.gov |

| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, crystal packing | Yes (for derivatives) | rsc.orgrsc.orgworldscientific.comiucr.orgmdpi.com |

| Elemental Analysis | Elemental composition (C, H, N) | Yes | rsc.orggoogle.com |

Compound List

this compound

4-Iodophthalonitrile

4-Aminophthalonitrile

3-Aminophthalonitrile (mentioned as potential precursor)

4-Nitrophthalonitrile

3-Nitrophthalonitrile

4-Hydroxyphthalonitrile

4-Hydroxy-5-iodophthalonitrile

4-Hydroxy-3,5-diiodophthalonitrile

3,6-Dibromophthalonitrile

gem-Dibromovinyl phthalonitrile derivatives

3-(4-bromobenzylthio)phthalonitrile

Bisphthalonitriles

3-(2,3-Dicyanophenyl)thio]phthalonitrile

4,5-bis[2'-(2''-benzyloxyethoxy)ethoxy]phthalonitrile

4,5-bis(2-ethoxyethoxy)phthalonitrile

4',5',4'',5''-tetracyanodibenzo-24-crown-8

trans-1,2-bis(3,4-dicyanophenyl)ethene

trans-1,2-bis(2,3-dicyanophenyl)ethene

tri-tert-butyl-iodophthalocyaninatozinc(II)

2-mercaptobenzimidazole (B194830) (ZR-1, ZR-3, etc.)

Citral

Menthol

Camphor

α-Terpineol

Chemical Reactivity and Transformation Pathways of 3 Iodophthalonitrile

Reactions Involving the Nitrile Functionality of 3-Iodophthalonitrile

The two nitrile groups of this compound are key to its utility in the construction of larger molecular architectures. These groups can undergo cyclization reactions to form macrocyclic compounds or can be chemically modified to introduce a variety of other functional groups.

Cyclotetramerization Reactions for Macrocycle Formation, e.g., Phthalocyanines

One of the most significant reactions of phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a structure resembling that of porphyrins, and they exhibit intense colors and unique electronic and optical properties. The synthesis of phthalocyanines typically involves heating a phthalonitrile (B49051) derivative in the presence of a metal salt or a strong base in a high-boiling solvent.

The cyclotetramerization of four molecules of a substituted phthalonitrile can lead to the formation of a symmetrically substituted phthalocyanine (B1677752). In the case of this compound, this would result in a tetraiodophthalocyanine. More commonly, this compound is used in a mixed cyclotetramerization reaction with other substituted phthalonitriles to produce unsymmetrically substituted phthalocyanines. This statistical condensation method allows for the synthesis of phthalocyanines with tailored properties by incorporating different substituents onto the macrocyclic framework. For instance, the mixed cyclotetramerization of a carboxy-substituted phthalonitrile with a bulky phenoxy-substituted phthalonitrile in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and zinc acetate (B1210297) in boiling pentanol (B124592) has been shown to yield unsymmetrically substituted zinc phthalocyanines in good yields researchgate.net. This approach is applicable to this compound, enabling the introduction of an iodine atom at a specific position on the phthalocyanine periphery, which can then be used for further functionalization.

| Reactants | Reagents/Conditions | Product | Reference |

| Substituted Phthalonitrile 1, Substituted Phthalonitrile 2 | DBU, Zinc Acetate, Boiling Pentanol | Unsymmetrically Substituted Zinc Phthalocyanine | researchgate.net |

Derivatization and Functionalization of Nitrile Groups

While cyclotetramerization is a major pathway, the nitrile groups of this compound can also undergo various other chemical transformations to introduce different functionalities. These reactions are analogous to those of other aromatic nitriles.

One such reaction is hydrolysis, which can convert the nitrile groups into carboxylic acid functionalities. This transformation can be achieved under either acidic or basic conditions, typically with heating. The hydrolysis of both nitrile groups in this compound would yield 3-iodophthalic acid. Enzymatic hydrolysis, for instance using nitrilase from Rhodococcus sp., has been shown to effectively catalyze the hydrolysis of dinitriles to their corresponding dicarboxylic acids without the formation of amide intermediates nih.govresearchgate.net.

Another important reaction is the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the nitrile groups. The addition of a Grignard reagent to a nitrile, followed by aqueous workup, results in the formation of a ketone masterorganicchemistry.comyoutube.comyoutube.comchemistrysteps.commasterorganicchemistry.com. In the case of this compound, reaction with a Grignard reagent could potentially lead to the formation of a di-ketone derivative after hydrolysis of the intermediate imines.

Furthermore, the nitrile groups can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile can lead to the formation of a tetrazole ring, while the reaction with a nitrile oxide can form an oxadiazole wikipedia.orgijrpc.comorganic-chemistry.orgyoutube.com. These cycloaddition reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings attached to the phthalonitrile backbone.

Reactions at the Aromatic Ring Mediated by the Iodo Substituent

The iodine atom on the aromatic ring of this compound serves as a versatile handle for a variety of substitution and coupling reactions, allowing for the introduction of a wide range of substituents at a specific position. The two electron-withdrawing nitrile groups activate the aromatic ring, making it susceptible to nucleophilic attack and facilitating palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The nitrile groups in this compound are powerful electron-withdrawing groups, activating the carbon atom to which the iodine is attached towards nucleophilic attack. In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, iodide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the iodide ion restores the aromaticity of the ring, resulting in the substituted product wikipedia.orgdalalinstitute.compressbooks.pubsemanticscholar.orgpressbooks.pubnih.govnih.govuchile.clyoutube.com.

A variety of nucleophiles can be employed in SNAr reactions with this compound. For instance, amines can be used to introduce amino functionalities. The reaction of an aryl halide with an amine in the presence of a base is a common method for the synthesis of arylamines. Similarly, alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers, and thiolates (RS⁻) can be used to form aryl thioethers. The efficiency of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile | General Product |

| Amines (RNH₂) | N-substituted aminophthalonitriles |

| Alkoxides (RO⁻) | Alkoxyphthalonitriles |

| Phenoxides (ArO⁻) | Aryloxyphthalonitriles |

| Thiolates (RS⁻) | Alkylthiophthalonitriles |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base nih.govresearchgate.netmdpi.comnih.gov. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids to generate biaryl compounds.

The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. For example, the coupling of aryl iodides with phenylboronic acid can be achieved using palladium catalysts under various conditions, often in mixed solvent systems such as ethanol/water researchgate.net.

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

| p-Iodotoluene | Phenylboronic acid | bio-Pd(0), Na₂CO₃, TBAB, EtOH/H₂O | 4-Methyl-1,1'-biphenyl | researchgate.net |

| Aryl Halide | Arylboronic acid | P1 or P2 precatalyst, K₃PO₄, Dioxane/H₂O | Biaryl compound | nih.gov |

This reaction allows for the synthesis of 3-arylphthalonitriles, which can be further utilized in the synthesis of asymmetrically substituted phthalocyanines or other complex molecules. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid nih.gov.

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction provides a direct route to 3-alkynylphthalonitrile derivatives, which are valuable precursors for synthesizing unsymmetrically substituted phthalocyanines and other complex conjugated systems. csic.es

The general mechanism involves two interconnected catalytic cycles. organic-chemistry.org In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with this compound. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center, which yields the alkynyl-substituted phthalonitrile and regenerates the Pd(0) catalyst. organic-chemistry.org

Research has demonstrated the use of 1,2-dicyano-3-iodobenzene (this compound) in the synthesis of unsymmetrically substituted subphthalocyanines, highlighting its role as a key building block in reactions that utilize palladium-catalyzed coupling methodologies. nih.gov

Table 1: Illustrative Sonogashira Coupling of this compound Note: This table is based on typical conditions for Sonogashira reactions, as specific examples with this compound are often embedded in multi-step syntheses.

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/Toluene | 3-(Phenylethynyl)phthalonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 3-((Trimethylsilyl)ethynyl)phthalonitrile |

Other Palladium-Mediated Coupling Processes

Beyond the Sonogashira reaction, the C-I bond of this compound is amenable to a range of other crucial palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org Reacting this compound with various arylboronic acids offers a powerful method for synthesizing 3-arylphthalonitriles, also known as 3,4-dicyanobiphenyl derivatives. acs.org These products are important intermediates for liquid crystals and complex heterocyclic compounds. The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation (where the organoboron species transfers its organic group to the palladium), and reductive elimination. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organostannane (organotin) compound. wikipedia.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. openochem.org The coupling of this compound with an organostannane like vinyltributyltin or phenyltributyltin would yield the corresponding 3-vinyl or 3-phenylphthalonitrile. The primary drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. researchgate.net The Heck reaction of this compound with an alkene like methyl acrylate would lead to the formation of a substituted cinnamate (B1238496) derivative, introducing a carbon-carbon double bond at the 3-position of the phthalonitrile ring. ugent.beodinity.com

Table 2: Overview of Other Palladium-Catalyzed Reactions with this compound Note: This table presents hypothetical examples based on established palladium-coupling methodologies.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / SPhos | 3,4-Dicyanobiphenyl |

| Stille | Vinyltributyltin | PdCl₂(PPh₃)₂ | 3-Vinylphthalonitrile |

Copper-Catalyzed Coupling Reactions of this compound

Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the oldest methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions are often complementary to palladium-catalyzed methods and are particularly effective for forming bonds with nucleophiles like amines, alcohols, and thiols. The electron-deficient nature of the this compound ring makes it an excellent substrate for these transformations. wikipedia.org

The classic Ullmann reaction involves the self-coupling of two aryl halide molecules using copper metal at high temperatures to form a biaryl. organic-chemistry.org More synthetically useful are the Ullmann-type condensation reactions, which couple an aryl halide with a nucleophile. wikipedia.org For this compound, this opens pathways to a variety of derivatives:

C-N Coupling (Buchwald-Hartwig/Ullmann Type): Reaction with amines (primary or secondary) in the presence of a copper catalyst and a base yields N-aryl amines. For instance, coupling this compound with morpholine (B109124) would produce 3-(morpholino)phthalonitrile. Modern protocols often use ligands like 1,10-phenanthroline (B135089) or ethylene (B1197577) glycol to facilitate the reaction under milder conditions. organic-chemistry.org

C-O Coupling: Reaction with phenols or alcohols yields diaryl ethers or alkyl aryl ethers, respectively.

C-S Coupling: Reaction with thiols leads to the formation of aryl thioethers.

These reactions typically proceed through an oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. byjus.com

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful tool for converting aryl halides into highly reactive organometallic reagents. youtube.com The reaction involves treating the aryl halide with an organometallic compound, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. The exchange rate follows the trend I > Br > Cl, making this compound an ideal substrate. youtube.com

Treatment of this compound with an alkyllithium reagent would rapidly and irreversibly generate 3-lithio-phthalonitrile. This newly formed organolithium species is a potent nucleophile and a strong base. It can be trapped in situ by a wide range of electrophiles, allowing for the introduction of diverse functional groups at the 3-position. This two-step sequence provides a versatile alternative to cross-coupling reactions for forming new bonds.

Table 3: Potential Products from Metal-Halogen Exchange of this compound

| Step 1 Reagent | Step 2 Electrophile | Final Product |

|---|---|---|

| n-Butyllithium | Dimethylformamide (DMF) | 2,3-Dicyanobenzaldehyde |

| tert-Butyllithium | Carbon dioxide (CO₂) | 2,3-Dicyanobenzoic acid |

| n-Butyllithium | Benzaldehyde | (2,3-Dicyanophenyl)(phenyl)methanol |

Exploration of Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. While specific studies on radical reactions of this compound are not extensively documented, established principles allow for the prediction of its behavior.

A common method for generating aryl radicals from aryl iodides is through the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the iodine atom from this compound, producing a 3,4-dicyanophenyl radical. This radical can then participate in several types of reactions:

Reduction: In the presence of a good hydrogen-atom donor like Bu₃SnH, the aryl radical will abstract a hydrogen atom, resulting in the formation of phthalonitrile (1,2-dicyanobenzene).

Intermolecular Addition: The aryl radical can add to the double or triple bonds of alkenes or alkynes, initiating a chain reaction that forms a new carbon-carbon bond.

Intramolecular Cyclization: If a suitable tethered π-system is present in a derivative of this compound, the generated aryl radical can undergo intramolecular cyclization to form new ring systems.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org Predicting the outcome of EAS on a polysubstituted ring like this compound requires analyzing the directing effects of the existing substituents.

The phthalonitrile ring has three available positions for substitution: C4, C5, and C6. The directing effects of the substituents are as follows:

Cyano Groups (-CN): The two nitrile groups are powerful electron-withdrawing groups. They are strongly deactivating and are meta-directors.

Iodo Group (-I): Iodine is deactivating due to its inductive effect but is an ortho, para-director due to resonance donation from its lone pairs.

Analyzing the combined effects:

Position 4: This position is ortho to the iodine and meta to the C2-cyano group. Both groups direct substitution to this position.

Position 5: This position is para to the iodine and meta to the C1-cyano group. Both groups also direct substitution here.

Position 6: This position is ortho to the C1-cyano group and para to the C2-cyano group. Both cyano groups strongly deactivate and direct away from this position.

Therefore, electrophilic attack is most likely to occur at positions 4 and 5. The strong deactivating effect of the two cyano groups means that harsh reaction conditions would be required for reactions like nitration (using a mixture of nitric and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst). masterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on such highly deactivated rings. researchgate.net

3 Iodophthalonitrile As a Versatile Building Block in Advanced Organic Synthesis

Precursor to Highly Functionalized Phthalonitrile (B49051) Derivatives

The iodine atom in 3-iodophthalonitrile is a key functional handle, enabling a range of transformations that lead to more complex and highly functionalized phthalonitrile derivatives. The carbon-iodine bond is susceptible to various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse organic moieties.

One significant application involves palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. In this type of reaction, this compound can react with arylboronic acids in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. For instance, it has been used in conjunction with 2,6-dimethoxyphenylboronic acid to synthesize 3-(2',6'-dimethoxyphenyl)phthalonitrile, a precursor utilized in the synthesis of specific phthalocyanine (B1677752) structures mdpi.com.

Another important transformation is palladium-catalyzed aminocarbonylation . This reaction involves the insertion of carbon monoxide (CO) and an amine nucleophile into the carbon-iodine bond, yielding carboxamide-substituted phthalonitriles. This process typically requires a palladium catalyst, a suitable ligand, and a base under a CO atmosphere mdpi.com.

These reactions highlight the versatility of this compound as a synthon for introducing specific functionalities onto the phthalonitrile core, paving the way for the synthesis of advanced materials and complex organic molecules.

Table 1: Key Transformations of this compound as a Precursor

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type | Representative Yield | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids (e.g., 2,6-dimethoxyphenylboronic acid) | Pd catalyst, base | Aryl-substituted phthalonitrile | Varies | mdpi.com |

| Aminocarbonylation | Amines | Pd catalyst, CO gas, base | Carboxamide-substituted phthalonitrile | Up to 80% | mdpi.com |

Role in the Synthesis of Diverse Heterocyclic and Aromatic Systems

Phthalonitrile derivatives, including those derived from this compound, are foundational precursors for the synthesis of phthalocyanines . Phthalocyanines are large, macrocyclic aromatic compounds with extensive π-conjugation, exhibiting remarkable electronic and optical properties. The iodine atom in this compound can serve as a site for further functionalization prior to or during the cyclotetramerization process that forms the phthalocyanine macrocycle researchgate.netumich.edu. This allows for the precise control over the substitution pattern of the final phthalocyanine, influencing its solubility, aggregation behavior, and photophysical properties.

Beyond phthalocyanines, the reactivity of the iodine atom and the nitrile groups can be exploited to construct other conjugated systems. For example, phthalonitrile units have been incorporated into donor-acceptor (D-A) architectures, such as pyrene-phthalonitrile conjugates, to create molecules with significant Stokes shifts, indicative of charge transfer characteristics researchgate.net. While direct synthesis of a wide array of diverse heterocyclic systems solely from this compound is less commonly detailed, its role as a versatile intermediate for creating complex aromatic frameworks is well-established. The inherent aromaticity of the benzene (B151609) ring, coupled with the reactive nitrile and iodo functionalities, makes it a valuable component in building larger, π-conjugated systems relevant to materials science and organic electronics researchgate.netumich.eduresearchgate.net.

Contribution to the Construction of Supramolecular Assemblies via Halogen Bonding

This compound and related iodo-phthalonitriles are significant contributors to the field of supramolecular chemistry, primarily through their participation in halogen bonding (XB) . Halogen bonding is a non-covalent interaction where an electrophilic region (a "σ-hole") on a halogen atom (the donor) interacts with a nucleophilic site (the acceptor), such as a lone pair on a nitrogen or oxygen atom researchgate.netacs.org. In this compound, the iodine atom acts as a robust halogen bond donor, while the electron-withdrawing nitrile groups (-CN) can function as effective halogen bond acceptors.

Studies have demonstrated that this compound (referred to as 2b in some literature) and other iodo-phthalonitriles (e.g., 4-iodophthalonitrile (B1587499) (2a), 4,5-diiodophthalonitrile (B13040148) (2d), and 3,4-diiodophthalonitrile (2c)) can self-assemble or co-crystallize with suitable XB acceptors to form ordered supramolecular structures researchgate.netacs.org. These assemblies can range from one-dimensional (1D) chains and two-dimensional (2D) networks to more complex three-dimensional (3D) architectures, depending on the nature of the XB acceptor and the specific arrangement of the iodo-phthalonitrile molecules researchgate.netacs.org. For example, interactions between iodo-phthalonitriles and pyridine (B92270) derivatives or hexamethylenetetramine have been shown to yield intricate supramolecular frameworks researchgate.netacs.org.

Computational analyses, including Molecular Electrostatic Potential (MEP) mapping and Symmetry-Adapted Perturbation Theory (SAPT), have been employed to understand the nature and strength of these halogen bonds, confirming that electrostatic forces often play a dominant role in stabilizing these assemblies researchgate.netacs.org.

Table 2: Supramolecular Assembly via Halogen Bonding Involving Iodo-Phthalonitriles

| Iodo-Phthalonitrile Derivative | XB Acceptor | Assembly Type | Key Interaction | Computational Analysis | Reference |

| This compound (2b) | Pyridine derivatives, Hexamethylenetetramine | 1D chains, 2D layers, 3D frameworks | I···N | MEP, SAPT | researchgate.netacs.org |

| 4-Iodophthalonitrile (2a) | Pyridine derivatives, Hexamethylenetetramine | 1D chains, 2D layers, 3D frameworks | I···N | MEP, SAPT | researchgate.netacs.org |

| 4,5-Diiodophthalonitrile (2d) | Pyridine derivatives, Hexamethylenetetramine | 1D chains, 2D layers, 3D frameworks | I···N | MEP, SAPT | researchgate.netacs.org |

| 3,4-Diiodophthalonitrile (2c) | Pyridine derivatives, Hexamethylenetetramine | 1D chains, 2D layers, 3D frameworks | I···N | MEP, SAPT | researchgate.netacs.org |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the rapid construction of complex molecules in a single pot, often with high atom economy and reduced waste nih.govorganic-chemistry.orgtcichemicals.com. This compound can be integrated into such processes through its reactive iodine atom.

The palladium-catalyzed aminocarbonylation reaction, as described in Section 4.1, can be viewed as a multicomponent process involving the phthalonitrile, an amine, carbon monoxide, a palladium catalyst, and a ligand mdpi.com. Such reactions, where multiple distinct reactants converge to form a new product in a single operation, align with the principles of MCRs.

Furthermore, the use of this compound in Sonogashira cross-coupling reactions, which often involve an alkyne, an aryl halide (like this compound), and a palladium/copper catalyst system, can also be considered part of broader MCR strategies or sequential one-pot transformations researchgate.net. These reactions are crucial for building carbon frameworks, and when combined with other sequential steps, they can lead to cascade processes that efficiently generate complex heterocyclic or aromatic systems. While specific named MCRs directly employing this compound as a core component are not extensively detailed in the literature, its participation in metal-catalyzed coupling reactions makes it a suitable candidate for integration into more elaborate one-pot synthetic sequences.

Applications of 3 Iodophthalonitrile and Its Derivatives in Materials Science and Catalysis

Design and Synthesis of Functional Phthalocyanine (B1677752) Materials from 3-Iodophthalonitrile

This compound serves as a key building block for the synthesis of asymmetrically and symmetrically substituted phthalocyanines (Pcs). The standard method for synthesizing these macrocycles is the cyclotetramerization of phthalonitrile (B49051) precursors. nih.govumich.edu For instance, the statistical synthesis of 9(10), 16(17), 23(24)-tri-tert-butyl-2-iodophthalocyaninato zinc(II) has been successfully achieved by reacting 4-tert-butylphthalonitrile (B1266168) and 4-iodophthalonitrile (B1587499) in a glycerol (B35011)/anisole (B1667542) mixture, demonstrating the feasibility of incorporating iodo-substituents into the Pc macrocycle with satisfactory yields. nih.gov

The "3 + 1" mixed macrocyclization approach is particularly powerful for creating unsymmetrical phthalocyanines, where three units of a standard phthalonitrile are reacted with one unit of a functionalized precursor like this compound. mdpi.com This method allows for the precise installation of a single iodo-substituent, which can significantly alter the molecule's electronic, optical, and solubility characteristics. mdpi.com The iodine atom can also serve as a "heavy atom" that influences the photophysical properties of the phthalocyanine, or as a reactive site for subsequent post-synthesis modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce further functionalities.

Phthalocyanines for Optoelectronic and Photonic Applications

Phthalocyanines derived from this compound exhibit significant potential in optoelectronics and photonics due to their robust third-order nonlinear optical (NLO) properties. researchgate.net The extended π-conjugated system of the phthalocyanine macrocycle is the primary source of this nonlinearity. acrhem.org The introduction of an iodine atom can modulate these properties. Theoretical studies have shown that iodinated phthalocyanines are promising candidates for various applications. For example, a computational study using density functional theory (DFT) suggested that iodinated Al(III)-based phthalocyanines could be highly efficient sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The study indicated that these molecules possess appropriate frontier orbital energy levels that create an excellent balance between electron injection and dye regeneration. Furthermore, the presence of iodine was found to weaken intermolecular π-stacking interactions, which can reduce dye aggregation on the semiconductor surface and improve device performance. nih.gov

The NLO properties of phthalocyanines are critical for applications like optical limiting, which protects sensitive optical equipment from high-intensity laser damage. Studies on related phthalocyanine derivatives using the Z-scan technique have revealed strong nonlinear absorption and refraction. acrhem.orgacrhem.org For instance, tetra tert-butyl phthalocyanine and its zinc analogue demonstrated negative nonlinearity (self-defocusing) and saturable absorption, making them suitable for low-power optical limiting. acrhem.org The introduction of a heavy iodine atom is expected to enhance these effects, positioning iodo-substituted phthalocyanines as promising materials for next-generation photonic devices.

| Phthalocyanine Derivative | NLO Property | Investigated Technique | Potential Application |

| Iodinated Al(III)-Pc | Enhanced light absorption, reduced aggregation | DFT/TDDFT Calculations | Dye-Sensitized Solar Cells (DSSCs) nih.gov |

| Tetra tert-butyl Pc | Negative nonlinearity (n₂) | Z-scan with CW laser | Optical Limiting acrhem.org |

| Zinc tetra tert-butyl Pc | Reverse Saturable Absorption (RSA) | Z-scan with ns pulses | Optical Limiting acrhem.org |

Phthalocyanines in Catalysis and Electrocatalysis

Metallophthalocyanines (MPcs) are renowned for their catalytic activity in a wide range of chemical transformations and electrochemical reactions. rsc.orgresearchgate.net They are particularly notable as electrocatalysts for critical energy conversion reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO₂RR), and oxygen evolution reaction (OER). rsc.orgrsc.org The catalytic activity is centered on the metal ion, but the peripheral substituents on the phthalocyanine ring play a crucial role in tuning the electronic properties of the metal center and, consequently, its catalytic performance.

The introduction of an electron-withdrawing group like iodine onto the phthalocyanine periphery can significantly modify the redox potential of the central metal ion. This electronic modulation can enhance the catalytic activity and selectivity for specific reactions. While direct studies on catalysts derived specifically from this compound are emerging, the principles are well-established. For example, nanocomposites of porphyrins and phthalocyanines have demonstrated improved catalytic activity and selectivity in various organic reactions, such as the oxidation of alcohols and epoxidation of olefins. researchgate.net The tailorability of the phthalocyanine ligand through substitution is key to optimizing these catalysts. rsc.org Therefore, phthalocyanines synthesized from this compound are promising platforms for developing advanced catalysts with fine-tuned electronic structures for enhanced performance in both homogeneous and heterogeneous catalysis.

Phthalocyanines for Sensing and Molecular Recognition

Phthalocyanine-based materials are excellent candidates for chemical sensors due to their environmental stability, intense color, and sensitive electronic properties that respond to the presence of various analytes. mdpi.com They have been successfully employed in sensors for detecting toxic gases such as nitric oxide (NO), nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). nih.govmdpi.comrsc.org The sensing mechanism often involves the interaction of the analyte with the central metal atom or the π-system of the phthalocyanine, leading to a measurable change in conductivity or optical properties.

The sensitivity and selectivity of a phthalocyanine sensor can be precisely tuned by modifying its peripheral substituents. An iodo-substituent, being electronegative, can alter the electron density of the macrocycle, thereby influencing its interaction with analyte molecules. This can lead to enhanced sensitivity or selectivity for specific gases. For example, the response of chemiresistive sensors is dependent on charge transfer between the phthalocyanine layer and the adsorbed gas molecules. nih.gov By modifying the HOMO and LUMO energy levels, the iodo-substituent can optimize this charge transfer process. Furthermore, the iodine atom can act as a site for specific interactions, such as halogen bonding, with certain analytes, providing an additional mechanism for molecular recognition. Lithium phthalocyanine has also been investigated for its ability to detect molecular oxygen. rsc.org

Phthalocyanines for Biomedical Research (excluding clinical data)

Phthalocyanines are highly regarded as second-generation photosensitizers for photodynamic therapy (PDT). nih.govnih.gov Their strong absorption in the near-infrared (NIR) region allows for deeper tissue penetration of light, and they are efficient generators of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.gov The efficiency of singlet oxygen generation depends on the rate of intersystem crossing from the excited singlet state to the triplet state.

The "heavy atom effect" is a well-known strategy to enhance this process. The presence of a heavy atom like iodine in the molecular structure promotes spin-orbit coupling, thereby increasing the rate of intersystem crossing and boosting the singlet oxygen quantum yield. acs.org This makes phthalocyanines derived from this compound particularly promising for PDT applications. Preclinical studies on various substituted phthalocyanines have demonstrated their potent photoinduced cytotoxicity against cancer cells. acs.orgeur.nlrsc.org For instance, novel zinc(II) and platinum(II) sulfonyl-substituted phthalocyanines have shown strong antitumor activity in mouse models, with some treatments leading to complete tumor eradication. acs.org The incorporation of iodine is expected to further enhance this photodynamic efficacy. In addition to PDT, the inherent fluorescence of many phthalocyanines allows their use as imaging agents for fluorescence diagnosis, contributing to the field of theranostics. nih.gov

Development of Organic Electronic and Semiconducting Materials

Organic semiconductors are the foundation of a new generation of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wikipedia.orgsigmaaldrich.com Phthalocyanines, with their disc-like aromatic structure and extensive π-conjugation, are a well-established class of p-type organic semiconductors. researchgate.net The performance of these materials is highly dependent on their molecular packing in the solid state, which governs charge transport.

The synthesis of derivatives from this compound offers a pathway to new organic semiconducting materials with tailored properties. The iodo-substituent can influence the material's electronic structure (e.g., HOMO/LUMO levels) and its solid-state morphology. The size and polarizability of the iodine atom can be used to control intermolecular distances and π-π stacking, which are critical for efficient charge hopping between molecules. Furthermore, the reactive nature of the C-I bond allows for the use of this compound-derived phthalocyanines as building blocks for larger, more complex conjugated systems through cross-coupling reactions, potentially leading to novel semiconducting polymers with enhanced performance characteristics.

Role in the Formation of Covalent Organic Frameworks (COFs) and Coordination Polymers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. semanticscholar.org The synthesis of COFs typically involves the condensation of multitopic organic building blocks. unito.it Phthalonitriles, including functionalized derivatives like this compound, can be used to construct precursors for COF synthesis. For instance, a phthalocyanine unit synthesized from this compound could be further functionalized with reactive groups (e.g., amines or aldehydes) to serve as a large, planar, and electronically active node in a COF structure. The inherent porosity and functionality of such COFs make them particularly interesting for applications like iodine capture, where the framework can trap radioactive iodine isotopes from nuclear waste streams. nih.govnih.govosti.gov

Similarly, coordination polymers and metal-organic frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. semanticscholar.orgmdpi.com The dinitrile functionality of this compound or the carboxylate groups of its derivatives (e.g., phthalic acids) can act as coordination sites for metal ions. rsc.org The presence of the iodo-group on the organic linker provides a way to introduce additional functionality into the pores of the resulting framework. This can be used to tune the framework's affinity for specific guest molecules or to create active sites for catalysis. Recently, the concept of Therapeutic Coordination Polymers (TCPs) has emerged, where the material is built from biocompatible components to achieve sustained drug release. nih.govrsc.org This highlights the potential for designing functional coordination polymers from precursors like this compound for a variety of advanced applications.

Applications in Advanced Polymer Chemistry and Functional Coatings

This compound serves as a versatile precursor for the synthesis of high-performance polymers and functional coatings, primarily owing to the reactivity of its nitrile groups and the carbon-iodine bond. The presence of the iodine atom allows for various chemical modifications, including cross-coupling reactions, which enable the incorporation of the phthalonitrile moiety into diverse polymer backbones. These polymers often exhibit exceptional thermal stability, chemical resistance, and unique electronic properties, making them suitable for advanced applications.

Derivatives of phthalonitriles are key components in the formulation of thermosetting resins that are utilized in high-performance composites for the aerospace and electronics industries. While much of the existing research on phthalonitrile polymers has focused on precursors like 4-nitrophthalonitrile, the principles of polymerization and the resulting material properties provide a strong indication of the potential of this compound-derived polymers. The curing of phthalonitrile monomers typically proceeds through the cyclic addition of the nitrile groups to form highly cross-linked networks, often incorporating stable structures such as triazine and phthalocyanine rings. This process results in polymers with high glass transition temperatures (Tg) and excellent thermo-oxidative stability.

Although specific research detailing the direct polymerization of this compound is not extensively documented in readily available literature, its potential as a monomer in cross-coupling polymerization techniques is significant. Reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. In such reactions, the iodine atom of this compound can act as a leaving group, allowing for the coupling with other monomers containing boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira). This approach would lead to the formation of novel conjugated polymers incorporating the phthalonitrile unit, which could impart desirable electronic and thermal properties.

The resulting polymers, whether thermosets from nitrile cyclization or conjugated polymers from cross-coupling reactions, are candidates for a variety of functional coatings. These coatings can offer protection against harsh environments, including high temperatures and corrosive chemicals. The highly aromatic and cross-linked nature of phthalonitrile-based polymers contributes to their excellent barrier properties and mechanical robustness.

The table below summarizes the typical properties of high-performance polymers derived from phthalonitrile-based monomers, which are indicative of the performance that could be expected from polymers synthesized using this compound derivatives.

| Property | Typical Value for Phthalonitrile-Based Polymers |

| Glass Transition Temperature (Tg) | > 400 °C |

| Thermal Decomposition Temperature (5% weight loss) | > 500 °C in inert atmosphere |

| Char Yield at 800 °C | > 70% |

| Tensile Strength | 50 - 120 MPa |

| Tensile Modulus | 2.0 - 4.0 GPa |

Note: The data presented in this table are representative values for the class of phthalonitrile-based high-performance polymers and are intended to provide a general performance expectation.

In the context of functional coatings, the incorporation of the phthalonitrile moiety can also lead to materials with specific optical or electronic functionalities. For instance, phthalocyanines, which can be formed from phthalonitrile precursors, are known for their intense color and semiconducting properties, making them suitable for applications in pigments, sensors, and organic electronics. The ability to tailor the polymer structure by using this compound as a building block opens up possibilities for creating coatings with customized refractive indices, dielectric constants, or conductivity.

Further research into the polymerization of this compound and its derivatives is likely to yield novel materials with enhanced properties, expanding their application in advanced polymer chemistry and functional coatings for demanding technological sectors.

Theoretical and Computational Investigations of 3 Iodophthalonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. ripublication.com Methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties of organic compounds, including 3-Iodophthalonitrile. researchgate.netekb.eg These studies provide a detailed picture of electron distribution, which is key to understanding molecular stability and reactivity.

Key aspects of the electronic structure that are often investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would highlight the positive potential (σ-hole) on the iodine atom, which is crucial for halogen bonding, and the negative potential around the nitrogen atoms of the nitrile groups. researchgate.net

Global Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to quantify reactivity. These include chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). ekb.eg These parameters help in comparing the reactivity of this compound with other related molecules under different reaction conditions.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Identifies electrophilic site on iodine (σ-hole) and nucleophilic sites on nitrile groups. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Quantifies the stability of the molecule. ekb.eg |

Computational Modeling of Reaction Mechanisms, e.g., Cross-Coupling Pathways

This compound, as an aryl iodide, is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful methods for forming carbon-carbon bonds. nih.goviciq.org Computational chemistry, particularly DFT, is an indispensable tool for elucidating the complex mechanisms of these reactions. nih.goviciq.org Modeling these pathways involves calculating the energies of reactants, intermediates, transition states, and products.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps, each of which can be modeled computationally:

Oxidative Addition: The initial step where the aryl halide (this compound) reacts with the low-valent metal catalyst (e.g., Pd(0)). Computational studies can clarify the energetics of this step and the influence of ligands on the palladium center. nih.gov

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. iciq.org Modeling helps to understand the role of bases or additives and the structure of the key intermediates. nih.gov

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the metal center, forming the new C-C bond and regenerating the catalyst. iciq.org Calculations can rationalize the effect of ligand properties on this crucial step. nih.gov

By mapping the potential energy surface for the entire catalytic cycle, computational models can predict the most favorable reaction pathway, identify rate-determining steps, and explain the chemo- and regioselectivity observed experimentally. iciq.org

Prediction of Spectroscopic Signatures and Vibrational Analyses

Computational methods are highly effective in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. rsc.org For this compound, quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net This theoretical spectrum serves as a powerful aid in the assignment of experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

The process involves:

Geometry Optimization: The molecular geometry is first optimized to find its lowest energy structure using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)). nih.gov

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. researchgate.net The results provide a set of normal modes, each with a specific frequency and atomic displacement pattern.

Spectral Assignment: By comparing the calculated frequencies and intensities with the experimental FT-IR and FT-Raman spectra, each observed band can be assigned to a specific molecular vibration, such as C-H stretching, C≡N stretching, C-C ring vibrations, or C-I bending modes. researchgate.netorientjchem.org

A study on halophthalonitriles has utilized quantum chemical computations to aid in the assignment of the FT-IR and FT-Raman spectra of this compound. researchgate.net Such analyses allow for a detailed understanding of how the iodine substituent influences the molecule's vibrational characteristics. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Relevance to this compound |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Vibrations of the aromatic C-H bonds. |

| C≡N Stretching | 2200 - 2240 | Characteristic sharp peak for the nitrile groups. orientjchem.org |

| C-C Ring Stretching | 1400 - 1650 | Vibrations of the benzene (B151609) ring framework. orientjchem.org |

| C-H In-plane Bending | 1000 - 1300 | Bending of aromatic C-H bonds within the plane of the ring. orientjchem.org |

| C-H Out-of-plane Bending | 750 - 1000 | Bending of aromatic C-H bonds out of the plane of the ring. orientjchem.org |

| C-I Stretching/Bending | Below 700 | Low-frequency vibrations involving the heavy iodine atom. |

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. slideshare.net For a relatively rigid molecule like this compound, the primary focus might be on the rotation of the nitrile groups, although this is generally restricted. The main goal is to identify the global minimum-energy structure. slideshare.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve:

System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent to mimic solution-phase conditions.

Simulation: Solving Newton's equations of motion for every atom in the system, allowing the molecule to move, rotate, and vibrate. researchgate.net

Analysis: Analyzing the resulting trajectory to understand molecular behavior, such as intermolecular interactions (e.g., stacking of aromatic rings), solvent effects, and the stability of different conformations. nih.gov

While specific MD simulations for this compound are not prominently documented, these techniques would be invaluable for understanding its behavior in condensed phases, such as its aggregation properties, which are relevant for materials science applications like organic semiconductors. researchgate.netrsc.org

Theoretical Insights into Halogen Bonding Interactions

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.com The iodine atom in this compound is an effective XB donor due to the electron-withdrawing nature of the phthalonitrile (B49051) ring, which creates a region of positive electrostatic potential on the iodine atom opposite to the C-I covalent bond, known as a σ-hole. researchgate.netmdpi.com The nitrile groups can act as XB acceptors.

Theoretical studies have been crucial in characterizing the halogen bonds in this compound. researchgate.netrsc.org Ab initio and DFT calculations have been used to investigate the nature of I···N halogen bonds that drive the self-assembly of these molecules in the solid state. researchgate.netrsc.org These computational approaches can:

Calculate Interaction Energies: Determine the strength of the halogen bonds. Symmetry-Adapted Perturbation Theory (SAPT) can decompose this energy into electrostatic, dispersion, exchange, and induction components, revealing the fundamental nature of the interaction. nih.gov For many halogen bonds, both electrostatic and dispersion forces are significant contributors. nih.gov

Analyze Electron Density: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between the interacting atoms (e.g., I and N), providing definitive evidence of a bonding interaction. researchgate.net

Model Supramolecular Structures: Calculations can predict and rationalize the formation of larger assemblies, such as the 2-D networks observed in the crystal structure of this compound, which are consolidated by halogen bonds. researchgate.netrsc.org

These theoretical investigations have confirmed that halogen bonding is a key directional force in the crystal engineering of this compound, influencing its solid-state packing and potentially its material properties. researchgate.netrsc.org

Emerging Research Directions and Future Prospects for 3 Iodophthalonitrile Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and maximizing efficiency. For phthalonitrile (B49051) synthesis, this involves a shift away from traditional methods that may use harsh reagents or generate significant byproducts. Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a central tenet of this approach.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Methods | Emerging Sustainable Pathways |

| Solvents | High-boiling organic solvents (e.g., nitrobenzene) | Greener alternatives (e.g., glycerol (B35011), ionic liquids), solvent-free conditions |

| Catalysis | Often requires stoichiometric reagents | Use of recoverable and reusable catalysts |

| Atom Economy | Can be low due to byproduct formation | Higher, with a focus on incorporating all reactant atoms into the product |

| Energy Input | Often requires high temperatures for extended periods | Exploration of microwave-assisted or mechanochemical synthesis to reduce energy consumption |

| Waste Generation | Can produce significant chemical waste | Minimized through atom-economical reactions and recyclable components |

Exploration of Novel Catalytic Applications and Systems

Derivatives of 3-iodophthalonitrile, particularly metallophthalocyanines, are gaining attention for their potential as advanced catalysts. The core structure of phthalocyanines can chelate a wide variety of metal ions, creating a catalytically active center. The iodine substituent on the periphery of the this compound-derived macrocycle offers a site for further functionalization, allowing for the fine-tuning of the catalyst's electronic and steric properties.

These tailored phthalocyanine (B1677752) complexes are being investigated for a range of catalytic transformations. Their robust nature makes them suitable for use under demanding reaction conditions. Research is focused on developing catalytic systems for important organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to modify the periphery of the phthalocyanine ring system allows for the creation of catalysts with enhanced selectivity and activity. Future work in this area will likely involve the development of heterogeneous catalysts, where the phthalocyanine complex is immobilized on a solid support. This would facilitate catalyst recovery and reuse, further enhancing the sustainability of the catalytic process.

Advancements in Materials Science through Tailored Derivatives

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of novel functional materials. The presence of the iodine atom allows for post-synthetic modification through cross-coupling reactions, providing a powerful tool for creating materials with tailored properties.

One significant area of advancement is in the field of organic electronics. Research has shown that crystalline compounds derived from this compound exhibit properties of p-type organic semiconductors. rsc.org This opens the door for their use in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to form well-ordered crystalline structures, driven by interactions such as halogen bonding, is crucial for achieving good charge transport in these materials. rsc.org

Furthermore, the high thermal stability of polymers and resins derived from phthalonitriles suggests that this compound could be used to create high-performance materials for demanding applications, such as in the aerospace and electronics industries. The introduction of the iodine atom can also influence the liquid crystalline properties of phthalocyanine derivatives, leading to the development of new materials for displays and sensors.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Class | Potential Application | Key Property Conferred by this compound |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Facilitates ordered crystalline packing and p-type semiconductivity rsc.org |

| High-Performance Polymers | Aerospace components, electronic encapsulants | High thermal and oxidative stability |

| Liquid Crystals | Displays, sensors | Anisotropic molecular shape and potential for self-assembly |

| Functional Dyes | Non-linear optics, data storage | Tunable electronic absorption and emission properties |

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is moving towards continuous manufacturing processes, often utilizing flow chemistry and automated platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability.

While the application of flow chemistry to the synthesis of this compound and its derivatives is still an emerging area, the potential benefits are significant. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The small reaction volumes in flow systems also enhance safety, particularly when dealing with energetic or hazardous reagents.

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives of this compound. By combining robotic handling of reagents with in-line analysis, these systems can rapidly screen a wide range of reaction conditions and starting materials. This high-throughput approach can significantly shorten the development time for new catalysts and materials based on the this compound scaffold. The future integration of this compound chemistry into these advanced platforms will be crucial for unlocking its full potential in a timely and efficient manner.

Interdisciplinary Research Avenues and Potential for Novel Applications

The versatility of the this compound scaffold is paving the way for its use in a variety of interdisciplinary fields, extending beyond traditional chemistry into biology and medicine. A particularly promising area is the development of photosensitizers for photodynamic therapy (PDT). Phthalocyanines derived from this compound can be designed to absorb light at specific wavelengths and generate reactive oxygen species that can selectively destroy cancer cells or pathogenic microbes. The iodine atom can serve as a handle for attaching targeting moieties or for introducing heavy atoms to enhance the efficiency of singlet oxygen generation.

In addition to PDT, derivatives of this compound are being explored for their potential as antimicrobial and antioxidant agents. The ability to synthesize a wide range of structures based on this core molecule allows for the systematic investigation of structure-activity relationships, leading to the identification of compounds with potent biological activity. The intersection of synthetic chemistry, nanotechnology, and biology is also creating new opportunities. For example, phthalocyanine-gold nanoparticle conjugates have been synthesized and are being investigated for their combined therapeutic and diagnostic ("theranostic") capabilities. rsc.org These interdisciplinary approaches are expected to uncover novel applications for this compound in areas such as targeted drug delivery, advanced diagnostics, and sensor technology.

Q & A

Basic: What are the key physicochemical properties of 3-Iodophthalonitrile that influence its reactivity in synthetic chemistry?

To characterize this compound, researchers should prioritize:

- Spectroscopic analysis : Use NMR (¹H, ¹³C) and FTIR to confirm iodine substitution and nitrile functionality. Compare spectral data with analogous phthalonitrile derivatives .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures under varying conditions.

- Solubility profiling : Test solubility in polar (e.g., DMSO, DMF) and nonpolar solvents to guide reaction medium selection.

Methodological Note : Ensure all characterization data is cross-referenced with established literature to validate purity and structural integrity, as per guidelines for reporting experimental details .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

Conflicting mechanistic hypotheses (e.g., radical vs. nucleophilic pathways) can be addressed via:

- DFT calculations : Model transition states and intermediate energies to identify thermodynamically favorable pathways.

- Kinetic isotope effects (KIE) : Compare experimental KIEs with computational predictions to validate mechanisms .

- Cross-validation : Replicate results using alternative computational packages (e.g., Gaussian vs. ORCA) to minimize software-specific biases.

Research Design Tip : Document computational parameters (basis sets, solvation models) rigorously to enable reproducibility, aligning with ICH guidelines for data transparency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential cyanide release under thermal stress.

- First-aid measures : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .

- Waste disposal : Neutralize nitrile groups before disposal, following institutional protocols for halogenated waste.

Reporting Standard : Safety data must be included in the "Experimental" section of manuscripts, as mandated by Beilstein Journal guidelines .

Advanced: How can researchers optimize reaction yields of this compound derivatives while minimizing byproducts?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- In situ monitoring : Employ techniques like HPLC-MS to track intermediate formation and adjust conditions dynamically.

- Byproduct analysis : Characterize side products via GC-MS or XRD to refine reaction pathways .

Data Interpretation : Compare results with analogous iodinated nitriles (e.g., 2-iodobenzonitrile) to identify structural trends in reactivity .

Basic: Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–250 nm) for high sensitivity.

- Mass spectrometry : Use ESI-MS in negative ion mode to detect molecular ion peaks (m/z ~243 for [M-I]⁻).

- Calibration standards : Prepare external standards in matrix-matched solvents to reduce quantification errors .

Validation Requirement : Include retention times, LOD/LOQ, and recovery rates in supplementary materials for peer review .

Advanced: How can researchers address discrepancies in reported catalytic efficiencies for this compound-mediated reactions?

Contradictory catalytic data may arise from:

- Surface heterogeneity : Characterize catalysts (e.g., Pd/C, CuI) via BET surface area analysis and TEM to correlate activity with morphology.

- Reaction milieu effects : Test solvent/base combinations systematically to isolate microenvironmental impacts.